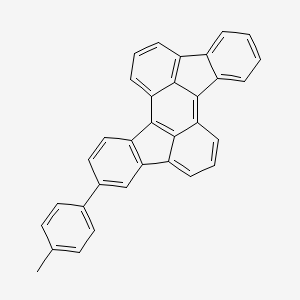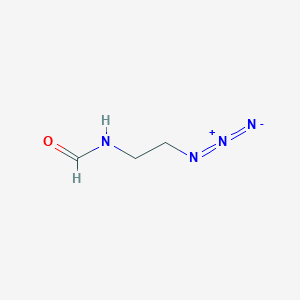![molecular formula C5H8N2O B14186110 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-92-9](/img/structure/B14186110.png)
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound that features a unique structure with a nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydroxylamine with a suitable diene or dienophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts, such as ruthenium or palladium, can facilitate the cyclization reaction, leading to higher yields and more cost-effective production.
化学反応の分析
Types of Reactions
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
科学的研究の応用
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activity, and chemical reactivity.
類似化合物との比較
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: A similar bicyclic compound without the methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic moieties.
Uniqueness
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar bicyclic compounds.
特性
CAS番号 |
919802-92-9 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC名 |
6-methyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c1-4-6-3-2-5(8)7(4)6/h4H,2-3H2,1H3 |
InChIキー |
XNAUVNPUAKPQMS-UHFFFAOYSA-N |
正規SMILES |
CC1N2N1C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)

![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)






